N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2/c12-7-1-3-8(4-2-7)13-11(17)9-5-6-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMNZCXQZOGVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331745 | |
| Record name | N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
371925-29-0 | |
| Record name | N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanisms
The synthesis of N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide typically begins with condensation reactions between pyridazine precursors and 4-fluoroaniline derivatives. A critical step involves the formation of the carboxamide bond, often achieved via activation of the carboxylic acid group using reagents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC, DCC). For instance, ethyl 2-diazo-2-(6-chloro-5-fluoro-2-halonicotinoyl)acetates have been condensed with tri-n-butylphosphine to generate pyridazine intermediates, which are subsequently hydrolyzed and coupled with 4-fluoroaniline.
Solvent and Catalyst Optimization
Reaction efficiency heavily depends on solvent polarity and catalyst selection. Ethanol and acetic acid mixtures are frequently employed to stabilize intermediates, with acetic acid acting as both solvent and catalyst. In one study, increasing acetic acid from 2 to 6 equivalents improved yields from 34% to 74%, though excess acid (>8 equivalents) promoted undesired by-products like triazolo[1,5-a]pyridines.
One-Pot Synthesis Approaches
Diazo Compound Utilization
A streamlined one-pot method reported by Miyamoto and Matsumoto (1990) involves reacting ethyl 2-diazo-2-(6-chloro-5-fluoro-2-halonicotinoyl)acetates with tri-n-butylphosphine under reflux. This approach eliminates isolation of intermediates, achieving a 74% yield of the pyridazine core. The diazo group facilitates [3+2] cycloaddition, while phosphine catalysts promote nitrogen elimination, forming the pyridazine ring.
Role of Phosphine Catalysts
Phosphine selection significantly impacts reaction outcomes. Tri-n-butylphosphine and tricyclohexylphosphine are preferred over triphenylphosphine due to their superior nucleophilicity, which accelerates cyclization. For example, substituting triphenylphosphine with tri-n-butylphosphine in a model reaction increased yields from 52% to 74%.
Oxidative Cross-Dehydrogenative Coupling (CDC)
Oxygen Atmosphere Effects
Oxidative CDC methods leverage molecular oxygen to dehydrogenate intermediates, enhancing reaction efficiency. Under an O₂ atmosphere (1 atm), yields of pyridazine derivatives reached 94%, compared to 6% under argon. Oxygen facilitates the formation of reactive intermediates like α,β-unsaturated carbonyls, which undergo cyclization to form the pyridazine ring.
By-Product Management
By-products such as triazolo[1,5-a]pyridines are minimized by controlling reaction time and temperature. For instance, maintaining temperatures below 130°C and limiting acetic acid to 6 equivalents reduced by-product formation from 21% to <5%.
Purification and Workup Techniques
Crystallization Protocols
Crude products are often purified via recrystallization. Ethanol-water mixtures (3:1 v/v) are effective for isolating this compound, achieving >98% purity. Slow cooling (0.5°C/min) yields larger crystals, simplifying filtration.
Chromatographic Methods
Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:4) eluents resolves residual by-products. This step is critical for pharmaceutical-grade synthesis, reducing impurities to <0.1%.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters for three prominent methods:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst, such as palladium, under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis. For example, interaction studies indicate that the compound may inhibit specific enzymes related to cancer metabolism, leading to altered cellular responses beneficial for cancer treatment.
Mechanism of Action
The compound's mechanism involves binding to target enzymes or receptors, which can modulate their activity. This interaction is crucial for understanding its therapeutic effects and guiding further modifications to enhance potency.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. This inhibition can lead to significant biological effects, including the suppression of tumor growth in various cancer cell lines.
Antimicrobial Properties
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies have indicated that it may inhibit the growth of certain bacterial strains, suggesting its applicability in developing new antibacterial agents.
Agricultural Applications
Recent research has explored the use of this compound as a plant resistance activator. The compound has demonstrated effectiveness against various plant pathogens, suggesting its potential as a pesticide or fungicide. It has been noted for its ability to suppress pathogenic fungi and enhance plant resistance to diseases such as late blight in tomatoes and sheath blight in rice .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Halogen-Substituted Analogs
The influence of halogen substituents on biological activity has been extensively studied. highlights that halogen size (e.g., F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL) in maleimide derivatives. For example:
| Compound | Substituent | IC50 (μM) |
|---|---|---|
| N-(4-fluorophenyl)maleimide | F | 5.18 |
| N-(4-iodophenyl)maleimide | I | 4.34 |
While these compounds differ structurally from N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide, the data suggest that electronic effects (e.g., electron-withdrawing fluorine) may outweigh steric considerations in certain contexts. This could imply that the 4-fluorophenyl group in the target compound optimizes interactions with hydrophobic enzyme pockets without compromising activity .
Methoxy-Substituted Analogs
Replacing the fluorine atom with a methoxy group, as in N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (), introduces an electron-donating substituent.
Structural Modifications in Pyridazine Derivatives
Core Ring Modifications
Compounds such as 1-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide () incorporate fused pyrazole or pyrrolidine rings. These modifications enhance structural complexity, which may improve target selectivity or pharmacokinetic profiles but could also reduce synthetic accessibility.
Substituent Additions
N-cycloheptyl-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide () adds a cycloheptyl group and a benzyl chain to the pyridazine core. Such changes likely increase molecular weight and lipophilicity, influencing blood-brain barrier penetration—a critical factor for central nervous system (CNS) targets .
Pharmacological Profiles of Related Compounds
- Antimicrobial Activity : reports that (17Z)-N-((2-(4-fluorophenyl)-6-methylH-imidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines exhibit antibacterial and antifungal properties. This suggests that the 4-fluorophenyl moiety may contribute to broad-spectrum microbial inhibition .
- Enzyme Inhibition: The Trypanosoma cruzi trans-sialidase inhibitor N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine () shares a fluorophenyl group with the target compound and demonstrates low toxicity, hinting at a favorable safety profile for fluorinated pyridazines .
Biological Activity
N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a pyridazine ring with a fluorophenyl substituent and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 229.20 g/mol. The unique structural characteristics contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, which may alter cellular signaling pathways involved in cell proliferation and survival.
- Receptor Modulation : The compound may act on specific receptors, impacting downstream signaling cascades that are crucial for tumor growth and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines:
- Cell Lines Tested : The compound demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) using assays like MTT and SRB.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HCT116 | 10.0 | Cell cycle arrest |
| HepG2 | 15.0 | Inhibition of proliferation |
The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Candida albicans | 30 µg/mL |
These findings suggest that this compound could be developed into a novel antimicrobial agent .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vivo Studies : A study involving xenograft models demonstrated that treatment with this compound led to significant tumor reduction in mice bearing human cancer cells. The mechanism was linked to the downregulation of pro-survival proteins and induction of apoptosis .
- Docking Studies : Molecular docking simulations have indicated that the compound binds effectively to key targets involved in cancer progression, such as kinases, suggesting a rational basis for its anticancer activity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with condensation of substituted pyridazine precursors with fluorophenyl derivatives. Critical factors include:
- Reaction Conditions : Temperature control (50–80°C) and pH adjustment to minimize side reactions like hydrolysis of the carboxamide group .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the product from by-products such as unreacted starting materials or dimerized intermediates .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation requires:
- Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and carbonyl signals (δ 165–170 ppm for the carboxamide) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 288.08) .
- X-ray Crystallography : SHELX software (SHELXL-2018) refines crystal structures, highlighting bond angles and dihedral angles between the pyridazine and fluorophenyl moieties .
Q. What initial biological screening approaches are used to assess its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) to identify potency .
- Solubility Profiling : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
- Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12h to 2h) and improve reproducibility by maintaining precise temperature control .
- Catalyst Screening : High-throughput experimentation (HTE) identifies cost-effective catalysts (e.g., CuI vs. Pd catalysts for cross-coupling steps) .
Q. How do structural modifications influence structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃ at position 4) to enhance kinase binding affinity. Compare logP values (CLOGP software) to correlate lipophilicity with cellular uptake .
- Bioisosteric Replacement : Replace the fluorophenyl group with a thiophene ring to assess impact on metabolic stability (e.g., microsomal stability assays) .
- Crystallographic Data : Overlay modified structures (Mercury 4.0 software) to identify steric clashes or favorable π-π interactions in enzyme binding pockets .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity measurements) .
- Purity Analysis : HPLC-MS (≥95% purity threshold) to rule out impurities as contributors to variability .
- Cell Line Authentication : STR profiling to confirm cell line identity and minimize false positives in cytotoxicity studies .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to model interactions with target proteins (e.g., hydrogen bonding between the carboxamide and kinase hinge region) .
- MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-protein complexes (RMSD < 2 Å) .
- ADMET Prediction : SwissADME or ADMETlab to estimate bioavailability, CYP450 inhibition, and blood-brain barrier permeability .
Q. What challenges arise in transitioning from in vitro to in vivo studies?
- Methodological Answer :
- Formulation Development : Use of nanoemulsions or cyclodextrin complexes to address poor aqueous solubility (<10 µg/mL) .
- Pharmacokinetic Profiling : LC-MS/MS to measure plasma half-life (t₁/₂) and clearance rates in rodent models .
- Toxicity Screening : OECD guideline 423 for acute toxicity and histopathological analysis of liver/kidney tissues .
Tables
Table 1 : Key Physicochemical Properties of this compound
Table 2 : Comparative Bioactivity of Structural Analogues
| Compound Modification | IC₅₀ (EGFR Kinase) | Cytotoxicity (HeLa, µM) | Reference |
|---|---|---|---|
| Parent Compound | 0.45 µM | 12.3 ± 1.2 | |
| 4-CF₃ Substituent | 0.21 µM | 8.9 ± 0.8 | |
| Thiophene Replacement | 1.1 µM | 25.6 ± 2.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
